2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole
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Overview
Description
2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole typically involves the reaction of 2,3-dichlorobenzonitrile with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiazole derivatives.
Scientific Research Applications
2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2,4-dichlorophenyl)-1,3-thiazole
- 2-Chloro-4-(3,4-dichlorophenyl)-1,3-thiazole
- 2-Chloro-4-(2,5-dichlorophenyl)-1,3-thiazole
Uniqueness
2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
2-chloro-4-(2,3-dichlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NS/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGTZAHKEBFTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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